molecular formula C5H10N4 B194033 1-Cyano-3-(1-methylethyl)guanidine CAS No. 44830-55-9

1-Cyano-3-(1-methylethyl)guanidine

Cat. No.: B194033
CAS No.: 44830-55-9
M. Wt: 126.16 g/mol
InChI Key: SRUGWSFEPMKUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An intermediate commonly used for the synthesis of guanide derivatives. An Impurity in the synthesis of Chlorguanide

Properties

IUPAC Name

1-cyano-2-propan-2-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(2)9-5(7)8-3-6/h4H,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUGWSFEPMKUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196317
Record name 1-Cyano-3-(1-methylethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44830-55-9
Record name 1-Cyano-3-(1-methylethyl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044830559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyano-3-(1-methylethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYANO-3-(1-METHYLETHYL)GUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DW6SBV5M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 1-Cyano-3-(1-methylethyl)guanidine and how is it related to the antimalarial drug Proguanil hydrochloride?

A: this compound, also known as Impurity A, is a chemical compound identified as an impurity during the synthesis and degradation of Proguanil hydrochloride []. Proguanil hydrochloride is a synthetic biguanide derivative used in the chemoprophylaxis of malaria. The presence of impurities like this compound is monitored due to potential impacts on the drug's efficacy and safety.

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